molecular formula C20H23N3O4S B5377522 N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B5377522
M. Wt: 401.5 g/mol
InChI Key: SVMROTLEHQVHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, commonly known as DBF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBF is a small molecule that belongs to the class of amide compounds and has a molecular weight of 466.56 g/mol. The compound has a unique chemical structure that makes it an attractive candidate for various biological applications.

Mechanism of Action

The mechanism of action of DBF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DBF induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, DBF modulates the activity of ion channels and receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
DBF has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of ion channels and receptors, and anti-inflammatory activity. DBF has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBF in lab experiments is its unique chemical structure, which makes it an attractive candidate for various biological applications. DBF is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DBF in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on DBF, including the development of new derivatives with improved biological activity, the identification of new targets for DBF in cancer and neurological disorders, and the optimization of the synthesis process to improve yields and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of DBF and its potential applications in other fields, such as immunology and infectious diseases.

Synthesis Methods

The synthesis of DBF involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3,4-dihydroxybenzaldehyde, which is then converted to 3,4-dihydroxybenzaldehyde oxime. The oxime is then treated with dimethyl sulfate to form 3,4-dimethoxybenzaldehyde oxime, which is then converted to the final product DBF by reacting with piperidine and sulfonyl chloride. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields of the final product.

Scientific Research Applications

DBF has shown promising results in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, DBF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DBF has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs for neurological disorders. DBF has also been used as a scaffold for the design of new molecules with improved biological activity.

properties

IUPAC Name

N-dibenzofuran-3-yl-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-22(2)28(25,26)23-11-5-6-14(13-23)20(24)21-15-9-10-17-16-7-3-4-8-18(16)27-19(17)12-15/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMROTLEHQVHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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